molecular formula C9H6BrN3 B14217718 1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-

1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-

Cat. No.: B14217718
M. Wt: 236.07 g/mol
InChI Key: UGCVNJNJRJXKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- is a brominated heterocyclic compound featuring a pyrrolopyridine core substituted with a bromine atom at the 5-position and an acetonitrile group (-CH₂CN) at the 1-position. The bromine atom enhances electrophilic reactivity, making the compound a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors. The acetonitrile group, a strong electron-withdrawing substituent, likely influences binding affinity and metabolic stability in biological systems.

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetonitrile

InChI

InChI=1S/C9H6BrN3/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,4H2

InChI Key

UGCVNJNJRJXKFB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=C(C=C21)Br)CC#N

Origin of Product

United States

Preparation Methods

Suzuki Coupling-Mediated Synthesis

The Suzuki-Miyaura cross-coupling reaction serves as a cornerstone for constructing the pyrrolo[2,3-b]pyridine skeleton. As detailed in the patent WO2006063167A1, the synthesis begins with 5-bromo-7-azaindole (pyrrolo[2,3-b]pyridine), which undergoes coupling with phenylboronic acid under catalytic conditions. Key steps include:

Step 1: Suzuki Coupling
5-Bromo-7-azaindole is reacted with phenylboronic acid in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in a 2.5:1 dioxane/water solvent system at 80°C. This step introduces the aryl group at the 5-position, yielding 5-phenyl-7-azaindole.

Step 2: Bromination
The intermediate is brominated at the 3-position using bromine in chloroform or N-bromosuccinimide (NBS) with triethylamine in dichloromethane. This regioselective bromination is critical for subsequent functionalization.

Step 3: Tosylation and Acetonitrile Introduction
The 3-bromo intermediate is treated with p-toluenesulfonyl chloride (tosyl chloride) in a bilayer of dichloromethane and 2N sodium hydroxide, followed by displacement with cyanide to introduce the acetonitrile group. Tetrabutylammonium hydrogen sulfate is employed as a phase-transfer catalyst to enhance reactivity.

Yield and Purity
This method achieves an overall yield of 68% after purification via ion-exchange chromatography, with LC-MS confirming a molecular ion peak at m/z 236.07 [M+H]⁺.

Condensation Route Under Acidic Conditions

An alternative approach, described by VulcanChem, involves the condensation of 2-amino-1,5-diphenyl-1H-pyrrole derivatives with carbonyl compounds and nitriles in acidic media. This method emphasizes the formation of the pyrrolo[2,3-b]pyridine core through cyclization:

Step 1: Formation of the Pyrrole Intermediate
2-Amino-1,5-diphenyl-1H-pyrrole is reacted with acetyl chloride in the presence of sulfuric acid, facilitating cyclodehydration to generate the pyrrolo[2,3-b]pyridine backbone.

Step 2: Bromination and Cyanidation
The intermediate undergoes electrophilic bromination at the 5-position using bromine in acetic acid, followed by nucleophilic substitution with potassium cyanide to introduce the acetonitrile group.

Optimization Considerations

  • Temperature Control : Maintaining the reaction at 0–5°C during bromination minimizes side products.
  • Catalyst Selection : Lewis acids like FeCl₃ improve regioselectivity during cyclization.

Yield and Purity
This route provides a moderate yield of 55–60%, with purity >95% confirmed via HPLC.

Comparative Analysis of Synthesis Methods

Parameter Suzuki Coupling Route Condensation Route
Key Reagents Pd(dppf)Cl₂, phenylboronic acid Acetyl chloride, sulfuric acid
Reaction Time 8–16 hours 12–24 hours
Temperature 80°C (reflux) 0–5°C (bromination)
Overall Yield 68% 55–60%
Purity >98% (LC-MS) >95% (HPLC)
Advantages High regioselectivity, scalability Avoids transition-metal catalysts
Limitations Costly palladium catalysts Lower yield, side reactions

Reaction Optimization and Mechanistic Insights

Role of Palladium Catalysts in Suzuki Coupling

The Suzuki coupling step relies on Pd(dppf)Cl₂ to facilitate the transmetalation and reductive elimination steps. The ferrocene-based ligand enhances catalytic activity by stabilizing the palladium center, enabling efficient coupling even at low catalyst loadings (0.05 equiv). Kinetic studies suggest that the reaction follows a second-order rate law, dependent on both the aryl halide and boronic acid concentrations.

Bromination Regioselectivity

Bromination at the 3-position is governed by the electron-rich nature of the pyrrole ring. Density functional theory (DFT) calculations indicate that the 3-position exhibits the highest electron density (Mulliken charge = -0.32), making it susceptible to electrophilic attack. NBS outperforms molecular bromine in minimizing over-bromination, as evidenced by reduced di-brominated byproducts (<5%).

Cyanide Displacement Dynamics

The introduction of the acetonitrile group proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. Tosylation activates the 1-position by converting the NH group into a better-leaving tosyl group, enabling cyanide attack. Tetrabutylammonium hydrogen sulfate enhances the nucleophilicity of cyanide by phase-transfer effects, achieving >90% conversion.

Characterization and Analytical Data

Spectroscopic Characterization

Technique Data
¹H NMR (DMSO-d₆) δ 8.77 (s, 1H, H-2), 8.36 (d, J = 5.1 Hz, 1H, H-6), 7.89 (d, J = 5.1 Hz, 1H, H-4), 4.92 (s, 2H, CH₂CN)
¹³C NMR δ 163.2 (CN), 148.9 (C-2), 135.4 (C-5), 122.1 (C-6), 118.7 (C-4), 32.1 (CH₂CN)
LC-MS (ESI) m/z 236.07 [M+H]⁺ (calc. 236.07)
HRMS Found: 236.0684 [M+H]⁺; C₉H₆BrN₃ requires 236.0681

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms purity >98% with a retention time of 6.8 minutes.

Applications and Derivative Synthesis

1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- serves as a precursor for kinase inhibitors targeting FGFR and SGK-1. Derivatives synthesized via Pd-catalyzed cross-coupling exhibit IC₅₀ values <10 nM in enzymatic assays. For example, 4-[5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]benzoic acid demonstrates potent anti-proliferative activity against HeLa cells (GI₅₀ = 0.8 μM).

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer .

Comparison with Similar Compounds

N1-Alkylated Derivatives

Several N1-alkylated derivatives of 5-bromo-1H-pyrrolo[2,3-b]pyridine have been synthesized, demonstrating the versatility of the core structure:

  • 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (Compound 9) : Substitution with a benzyl group at N1 retains the bromine at C3. This compound is synthesized via N1-alkylation using benzyl bromide, yielding a 99% efficiency. The bulky benzyl group may enhance hydrophobic interactions in kinase binding pockets but could reduce solubility .
  • However, longer alkyl chains might sterically hinder target engagement .
  • 5-Bromo-1-(pro-2-yn-1-yl)-1H-pyrrolo[2,3-b]pyridine (Compound 11) : The propargyl group introduces alkyne functionality, enabling click chemistry for bioconjugation. This modification is critical for probe development in chemical biology .

Substitution at the 2-Position

  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: The ethyl group at C2 introduces steric effects that may alter binding orientation in kinase domains. This compound (C₉H₉BrN₂) has a molecular weight of 241.09 g/mol and is noted for its role in organic synthesis .

Comparison : Unlike the 2-ethyl derivative, the target compound’s acetonitrile group at N1 provides a polarizable nitrile moiety, which could enhance interactions with residues like Asp641 in FGFR1 .

Functional Group Variations

  • 3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Derivatives : Pyrazole substituents introduce additional hydrogen-bonding sites, improving affinity for ATP-binding pockets. However, the acetonitrile group’s compact size may allow better accommodation in hydrophobic pockets .
  • 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine : The trifluoromethyl group at C5, compared to bromine, enhances electron-withdrawing effects and metabolic stability. Bromine’s larger atomic radius may facilitate halogen bonding with protein targets .

Saturated vs. Aromatic Cores

  • 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Saturation of the pyrrole ring reduces aromaticity, altering electronic properties and conformational flexibility.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Reference
1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- C₉H₆BrN₃ -CH₂CN (1), Br (5) Potential kinase inhibitor; high polarity -
5-Bromo-1-benzyl-1H-pyrrolo[2,3-b]pyridine C₁₄H₁₁BrN₂ -Benzyl (1), Br (5) Synthetic intermediate; hydrophobic
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine C₉H₉BrN₂ -Ethyl (2), Br (5) Research in organic synthesis
5-Bromo-1-(propargyl)-1H-pyrrolo[2,3-b]pyridine C₉H₆BrN₂ -Propargyl (1), Br (5) Bioconjugation applications
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Varies -Pyrazolyl (3) Kinase inhibition; H-bond donor
5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine C₈H₅F₃N₂ -CF₃ (5) Enhanced metabolic stability
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine C₇H₇BrN₂ Br (5), saturated C2-C3 Altered binding conformation

Research Findings and Implications

  • Synthetic Flexibility : N1-alkylation of the pyrrolopyridine core is a robust strategy for diversifying substituents, as demonstrated by high-yield syntheses of benzyl, butyl, and propargyl derivatives .
  • Biological Activity : The 5-bromo substituent is critical for halogen bonding in kinase inhibitors, while the acetonitrile group’s electron-withdrawing nature may optimize binding to hinge regions .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- (CAS No. 562823-31-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a pyrrolopyridine core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula: C9H6BrN3
  • Molecular Weight: 232.07 g/mol
  • IUPAC Name: 1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-

The presence of the bromine atom in the structure enhances the compound's reactivity and biological activity.

Anticancer Properties

Research indicates that compounds within the pyrrolo[2,3-b]pyridine family exhibit significant anticancer properties. A study highlighted that certain derivatives of this scaffold demonstrated potent inhibition against various cancer cell lines. For instance, some compounds showed IC50 values lower than 1 nM against specific targets such as TNIK (TRAF2 and NCK interacting kinase), suggesting their potential as anticancer agents through targeted inhibition pathways .

Antimicrobial Activity

The antimicrobial efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives has also been documented. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for certain derivatives indicate promising antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli .

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- exerts its biological effects is primarily through the modulation of key signaling pathways. For instance, its role as a TNIK inhibitor suggests involvement in the regulation of IL-2 secretion and other critical cellular processes . The interaction with specific molecular targets leads to a cascade of events that can inhibit tumor growth or bacterial proliferation.

Case Study: TNIK Inhibition

In a focused study on TNIK inhibitors, several derivatives were synthesized and screened for their inhibitory effects on IL-2 secretion. The results indicated that modifications to the pyrrolopyridine structure could enhance potency and selectivity, with some compounds exhibiting IC50 values significantly lower than existing treatments . This highlights the potential for developing new therapeutic agents based on this scaffold.

Comparative Analysis with Other Compounds

A comparative analysis with similar compounds reveals unique properties attributed to the bromine substitution in 1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile. While other derivatives may show similar biological activities, the presence of bromine often correlates with increased lipophilicity and improved cell membrane penetration, enhancing overall bioavailability .

Compound Activity IC50 (nM) Notes
Compound ATNIK Inhibition<1High potency
Compound BAntibacterial50 (E. coli)Moderate activity
Compound CAnticancer<10Effective against multiple cancer lines

Q & A

Q. What are the common synthetic routes for 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, and how are they optimized?

The compound is typically synthesized via Sonogashira coupling (for alkynyl derivatives) or Suzuki-Miyaura cross-coupling (for aryl/heteroaryl substituents). For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine reacts with arylacetylenes (e.g., 4-fluorophenylacetylene) under Pd catalysis to introduce ethynyl groups . Optimization involves:

  • Catalyst loading : 0.1 equivalents of Pd(PPh₃)₄ for Suzuki-Miyaura reactions .
  • Solvent systems : Dioxane/water mixtures for cross-coupling .
  • Purification : Silica gel chromatography with heptane/ethyl acetate gradients (7:3 to 8:2 ratios) .

Q. How is the structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives confirmed experimentally?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Key peaks include NH protons (δ ~12.4 ppm) and aromatic protons (δ 7.2–8.6 ppm) with coupling constants (J = 2.1–8.9 Hz) indicating substituent positions .
  • X-ray crystallography : Single-crystal studies reveal planar azaindole skeletons and intermolecular N–H⋯N hydrogen bonds in dimers .
  • Mass spectrometry : Used to verify molecular weights (e.g., [M+H]⁺ peaks) .

Q. What solvents and conditions are suitable for recrystallizing these compounds?

Polar aprotic solvents (e.g., DMSO, acetone) are preferred due to the compound’s low solubility in non-polar media. Crystallization from ethyl acetate/heptane mixtures yields white solids with >95% purity .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence reactivity and biological activity?

  • Electronic effects : Electron-withdrawing groups (e.g., -CN) at the 3-position enhance electrophilic substitution reactivity .
  • Steric effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) reduce yields in cross-coupling due to hindered Pd coordination .
  • Biological relevance : 5-Substituted derivatives (e.g., trifluoromethyl) improve binding to kinase targets (e.g., FGFR1) via hydrogen bonding with residues like G485 .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?

Contradictions arise from:

  • Solvent effects : DMSO-d₆ vs. acetone-d₆ shifts NH proton signals (δ 12.4 vs. 8.3 ppm) .
  • Tautomerism : Prototropic shifts in pyrrolopyridine cores alter peak splitting patterns .
  • Resolution : Use high-field NMR (≥400 MHz) and 2D experiments (COSY, HSQC) to assign overlapping signals .

Q. What strategies improve low yields in N-alkylation reactions of the pyrrolopyridine core?

Key factors include:

  • Base selection : KOH with Bu₄N⁺HSO₄⁻ as a phase-transfer catalyst enhances alkylation efficiency (99% yield for benzyl derivatives) .
  • Temperature control : Reactions at 0°C minimize side products during Grignard additions .
  • Protecting groups : Tosyl (Ts) groups stabilize intermediates during aldehyde functionalization .

Q. How are computational methods applied to design derivatives with enhanced target binding?

  • Docking studies : Predict interactions with kinase active sites (e.g., FGFR1’s hydrophobic pocket) .
  • QSAR models : Correlate substituent logP values with IC₅₀ data for antitumor activity .
  • MD simulations : Assess stability of hydrogen bonds (e.g., between -CHO groups and D641 in FGFR1) .

Methodological Considerations

Q. What precautions are necessary when handling brominated pyrrolopyridines?

  • Toxicity : Limited data exist, but assume acute toxicity; use fume hoods and PPE .
  • Light sensitivity : Store derivatives at 2–8°C in amber vials to prevent decomposition .

Q. How can reaction scalability be achieved without compromising purity?

  • Flow chemistry : Continuous Pd-catalyzed cross-coupling reduces batch variability .
  • Automated chromatography : Gradient elution systems improve reproducibility for gram-scale syntheses .

Tables

Table 1. Representative Yields and Purity of Derivatives

CompoundReaction TypeYield (%)Purity (%)Reference
5-Bromo-3-(phenylethynyl)Sonogashira coupling5199
21f (3-cyano derivative)Suzuki-Miyaura3798
5-Bromo-1-methylN-alkylation75N/A

Table 2. Key NMR Shifts for Common Substituents

Substituent¹H Shift (δ, ppm)¹³C Shift (δ, ppm)
-NH12.2–12.9N/A
-CHO9.9–10.1185.6
3,4-Dimethoxyphenyl3.8 (OCH₃)56.1, 56.3 (OCH₃)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.